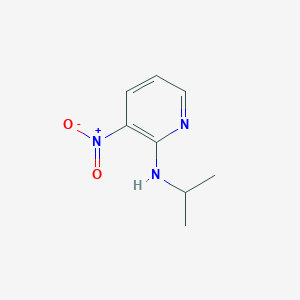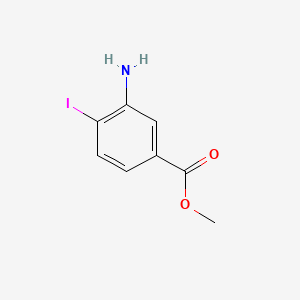
2-(4-Phenoxybenzoyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenoxybenzoyl)pyridine is a nitrogen-based heterocyclic compound with a five-membered ring containing both pyrrole-type (proton donor) and pyridine-type (proton acceptor) nitrogen atoms. Its structure consists of a pyridine ring substituted with a 4-phenoxybenzoyl group. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of 2-(4-Phenoxybenzoyl)pyridine involves the condensation reaction between a pyridine derivative (such as pyridine-2(1H)-one) and a 4-phenoxybenzoyl compound. Various methods can be employed, including traditional organic synthesis or more modern techniques like microwave-assisted reactions. Researchers have explored different strategies to efficiently access this functional scaffold .
Molecular Structure Analysis
The molecular structure of 2-(4-Phenoxybenzoyl)pyridine consists of a pyridine ring fused with a 4-phenoxybenzoyl moiety. The arrangement of atoms and functional groups within the ring influences its properties, reactivity, and interactions with other molecules. Computational studies, such as density functional theory (DFT), can provide insights into its geometry, bond lengths, and electronic properties .
Chemical Reactions Analysis
- Multicomponent Reactions (MCRs) : Researchers have explored MCRs involving 5-amino-1-phenyl-3-methylpyrazole, formaldehyde, and β-diketones to synthesize pyrazolo[3,4-b]pyridine derivatives. These reactions occur in water using catalysts like InCl3 or under microwave-assisted conditions . Aryne Chemistry : In situ generation of aryne intermediates from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride has been employed for the synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives. These reactions offer mild conditions and good yields .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
“2-(4-Phenoxybenzoyl)pyridine” is used in the synthesis of heterocyclic compounds such as 4-phenoxyquinazoline and 2-phenoxyquinoxaline . This synthetic methodology provides a new environmentally benign way for the preparation of several unnatural series of these compounds with high yields and broad substrate scope .
Aryne Chemistry
This compound plays a significant role in aryne chemistry. Aryne intermediates are one of the most important classes of organic species and are useful as substrates in various reactions for developing new synthetic methodologies . The use of “2-(4-Phenoxybenzoyl)pyridine” in aryne chemistry contributes to the development of a mild, simple, eco-benign methodology .
Bioactive Ligands
Pyridine derivatives like “2-(4-Phenoxybenzoyl)pyridine” undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems .
Pharmacophore Group
Schiff bases derived from pyridine derivatives like “2-(4-Phenoxybenzoyl)pyridine” are considered as a versatile pharmacophore group . They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .
Chemosensors
Several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties . These can be used in ion recognition and they are extensively used in development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Drug Designing and Development
Pyridine is a valuable nitrogen based heterocyclic compound which is present not only in large number of naturally occurring bioactive compounds, but widely used in drug designing and development in pharmaceuticals . As a pyridine derivative, “2-(4-Phenoxybenzoyl)pyridine” also has potential applications in this field .
Eigenschaften
IUPAC Name |
(4-phenoxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(17-8-4-5-13-19-17)14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPSBRFOPDMCRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605190 |
Source


|
| Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxybenzoyl)pyridine | |
CAS RN |
68549-67-7 |
Source


|
| Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)








